![molecular formula C20H22N2O4S2 B2538828 4-(N-(2-(苯并[b]噻吩-3-基)-2-(二甲氨基)乙基)磺酰胺基)苯甲酸甲酯 CAS No. 2034569-91-8](/img/structure/B2538828.png)

4-(N-(2-(苯并[b]噻吩-3-基)-2-(二甲氨基)乙基)磺酰胺基)苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

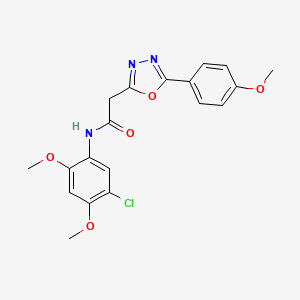

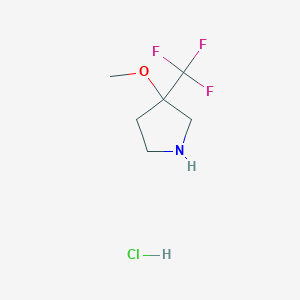

The compound "methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)benzoate" is a complex molecule that likely contains a benzoate ester function, a sulfamoyl group, and a benzo[b]thiophene moiety. The structure suggests the presence of multiple aromatic systems, which may interact with each other, and a potential for intramolecular interactions between the sulfur and nitrogen or oxygen atoms. This compound could be of interest in the field of medicinal chemistry or materials science due to its intricate structure and potential for diverse chemical reactivity.

Synthesis Analysis

While the specific synthesis of the compound is not detailed in the provided papers, similar compounds with intricate sulfur-nitrogen-oxygen interactions have been synthesized and analyzed. For example, the synthesis of related diaryl sulphides with intramolecular sulfur(II)-oxygen interaction has been reported, which involves X-ray diffraction to determine molecular structures . The synthesis of other complex molecules, such as a tetracarbonyl molybdenum(0) complex with a bidentate ligand containing dimethylamino and oxazaphosphorinan moieties, has also been described . These examples suggest that the synthesis of the target compound would likely involve multiple steps, including the formation of the benzoate ester, introduction of the sulfamoyl group, and coupling with the benzo[b]thiophene derivative.

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been studied using X-ray diffraction. For instance, the conformation of diaryl sulphides with intramolecular sulfur(II)-oxygen interactions has been observed to favor the formation of close contacts between these atoms, which could influence the overall molecular conformation and reactivity . The dihedral angles between aromatic rings and the torsion angles within the molecules are crucial for understanding the three-dimensional arrangement and potential intramolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of the compound would likely be influenced by the presence of the benzoate ester, sulfamoyl group, and benzo[b]thiophene moiety. For example, the reactivity of methyl 2-benzoylamino-3-dimethylaminopropenoate with various diketones to afford pyranone derivatives indicates that the dimethylamino group and the ester functionality can participate in cyclization reactions . Similarly, the sulfamoyl group could potentially engage in reactions with nucleophiles or undergo sulfuration reactions, as seen in the synthesis of thiophosphoryl derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple aromatic rings could lead to significant π-π interactions, affecting its solubility and crystallinity. The intramolecular sulfur(II)-oxygen interaction could impact the compound's boiling point, melting point, and stability. The electronic properties of the benzo[b]thiophene moiety, along with the electron-donating dimethylamino group, could affect the compound's UV-Vis absorption and fluorescence characteristics, making it potentially useful in optical applications or as a probe in biological systems.

科学研究应用

分子内相互作用和分子结构

研究深入探讨了分子内相互作用,特别是某些分子结构中硫(IV)-氧相互作用,这些分子结构类似于所讨论的化合物。像Kucsman等人(1984年)所做的研究提供了对分子构型以及空间和共轭相互作用对结构的影响的见解 (Á. Kucsman, I. Kapovits, I. Kövesdi, A. Kălmăn, & L. Párkányi, 1984).

抗菌活性

另一个重要的应用领域是探索抗菌特性。例如,Ghorab等人(2017年)合成了带有磺酰胺部分的新型衍生物,对多种病原体表现出有趣的抗菌活性。这表明可以利用类似于4-(N-(2-(苯并[b]噻吩-3-基)-2-(二甲氨基)乙基)磺酰胺基)苯甲酸甲酯的化合物的结构基础开发新的抗菌剂(M. Ghorab, A. M. Soliman, M. Alsaid, & A. Askar, 2017).

杂环化学

杂环化学的研究涉及杂环化合物的合成和反应。Chaloupka等人(1977年)讨论了与目标化合物具有结构相似性的前体的8元杂环的合成和反应,突出了此类结构在合成复杂杂环体系中的多功能性(Stanislav Chaloupka, Piero Vittorelli, H. Heimgartner, H. Schmid, H. Link, K. Bernauer, & Willi E. Oberhänsli, 1977).

环境污染物的光降解

环境污染物光降解途径的研究包括与4-(N-(2-(苯并[b]噻吩-3-基)-2-(二甲氨基)乙基)磺酰胺基)苯甲酸甲酯结构相关的化合物。Andersson和Bobinger(1996年)研究了原油组分的光化学降解,提供了对类似化合物环境归宿的见解(J. Andersson & Stefan Bobinger, 1996).

属性

IUPAC Name |

methyl 4-[[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]sulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S2/c1-22(2)18(17-13-27-19-7-5-4-6-16(17)19)12-21-28(24,25)15-10-8-14(9-11-15)20(23)26-3/h4-11,13,18,21H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCRWYWSEYWYPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)C(=O)OC)C2=CSC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2538746.png)

![1-[(4-Fluorophenyl)methyl]benzimidazole](/img/structure/B2538747.png)

![4-Methyl-3-(methylsulfonyl)-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2538758.png)

![(4aR,5R,5aR,8aR,9S)-7-(4-fluorophenyl)-10-(p-tolyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione](/img/structure/B2538760.png)

![4-Benzyl-1-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2538761.png)

![3-(4-fluorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2538766.png)